N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and an amine group attached to the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then subjected to a substitution reaction with 2-ethyl-6-methylphenylamine under controlled conditions. The reaction often requires the use of a catalyst, such as palladium on carbon, and is conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with oxidized side chains.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C23H21N3/c1-3-17-13-9-10-16(2)21(17)25-23-19-14-7-8-15-20(19)24-22(26-23)18-11-5-4-6-12-18/h4-15H,3H2,1-2H3,(H,24,25,26) |
InChI Key |
BNFBVPAZAXGXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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